molecular formula C11H11BrN2 B1394147 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine CAS No. 1196037-58-7

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine

Cat. No.: B1394147
CAS No.: 1196037-58-7
M. Wt: 251.12 g/mol
InChI Key: SVCGBQRFXMHIPI-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring, and it is known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine typically involves the use of anilines and 3-chlorocyclopentene as starting materials. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired indole derivative . The reaction conditions often involve the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), along with ligands like XPhos and bases such as t-BuOK .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, ligands, bases, and various nucleophiles and electrophiles. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include substituted indole derivatives with varied functional groups, which can exhibit different chemical and physical properties .

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine include:

Uniqueness

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10/h1-3,7,14H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCGBQRFXMHIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676455
Record name 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196037-58-7
Record name 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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